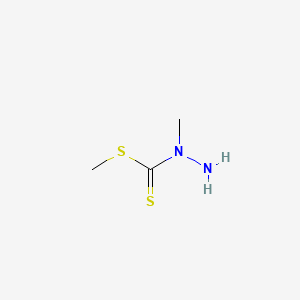

Hydrazinecarbodithioic acid, 1-methyl-, methyl ester

Description

Hydrazinecarbodithioic acid, 1-methyl-, methyl ester (CAS: Not explicitly listed in evidence, but structurally related to compounds in and ) is a sulfur-containing hydrazine derivative characterized by a methyl group on the hydrazine nitrogen and a methyl ester functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic systems such as triazoles and benzothiazines . Its synthesis typically involves the reaction of hydrazine derivatives with carbon disulfide (CS₂) followed by methylation using agents like dimethyl sulfate (Me₂SO₄) . The compound’s reactivity stems from the presence of both hydrazine and dithiocarbamate moieties, enabling diverse chemical transformations, including condensations and coordination with metal ions .

Properties

IUPAC Name |

methyl N-amino-N-methylcarbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S2/c1-5(4)3(6)7-2/h4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEOBXKEQKMIAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=S)SC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174016 | |

| Record name | Hydrazinecarbodithioic acid, 1-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20184-94-5 | |

| Record name | Methyl 1-methylhydrazinecarbodithioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20184-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarbodithioic acid, 1-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020184945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-methyldithiocarbazate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbodithioic acid, 1-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methyldithiocarbazate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY9ZD6SWB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of Hydrazinecarbodithioic acid, 1-methyl-, methyl ester can be achieved through several methods. One common method involves the reaction of hydrazinecarbodithioic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Hydrazinecarbodithioic acid+Methyl iodide→Hydrazinecarbodithioic acid, 1-methyl-, methyl ester+Sodium iodide

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrazinecarbodithioic acid, 1-methyl-, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Hydrazinecarbodithioic acid derivatives have been investigated for their potential as bioactive compounds. They are particularly noted for their role as:

- Antimicrobial Agents: Studies have shown that derivatives of hydrazinecarbodithioic acid exhibit antimicrobial properties, making them candidates for developing new antibiotics. For instance, research indicated that certain modifications of the compound enhance its efficacy against various bacterial strains .

- Anticancer Agents: The compound has also been evaluated for its anticancer properties. Research has focused on its ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation .

Agriculture

Hydrazinecarbodithioic acid derivatives are utilized in agriculture as:

- Fungicides and Herbicides: The compound's dithiocarbamate structure allows it to function effectively as a fungicide. It inhibits fungal growth and can be used to protect crops from various diseases .

Material Science

In material science, hydrazinecarbodithioic acid plays a role in:

- Polymer Chemistry: The compound is used as a precursor in synthesizing polymers with specific properties. Its ability to form cross-links in polymer matrices enhances the mechanical strength and thermal stability of materials .

Coordination Chemistry

Hydrazinecarbodithioic acid acts as a ligand in coordination chemistry:

- Metal Complex Formation: The compound forms stable complexes with transition metals, which are studied for their catalytic properties in various chemical reactions . These metal complexes have applications in catalysis and materials development.

Case Studies

Mechanism of Action

The mechanism by which Hydrazinecarbodithioic acid, 1-methyl-, methyl ester exerts its effects involves interactions with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Hydrazinecarbodithioic Acid Derivatives

Key Observations :

- Substituent Effects : The parent compound’s methyl groups (1-methyl and methyl ester) confer moderate reactivity and lipophilicity. In contrast, aromatic or cyclic substituents (e.g., cyclopentylidene, naphthyl) enhance stability and enable π-π interactions in metal coordination .

- Functional Group Diversity : Derivatives like hydrazinecarboximidothioic acid introduce imine and thioamide groups, expanding applications in chelation chemistry .

Key Observations :

- Parent Compound : The synthesis relies on straightforward alkylation, while derivatives require additional steps like Schiff base formation .

Key Observations :

- Biological Activity : Aryl-substituted derivatives exhibit enhanced antimicrobial properties compared to the parent compound, likely due to improved membrane penetration .

- Coordination Chemistry : The sulfur and nitrogen atoms in the parent compound enable chelation with metals like Sb(III), forming stable complexes .

Physical and Chemical Properties

Table 4: Physicochemical Properties

Key Observations :

Biological Activity

Hydrazinecarbodithioic acid, 1-methyl-, methyl ester (commonly referred to as methyl hydrazinecarbodithioate) is a compound with notable biological activities, particularly in antimicrobial and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Methyl hydrazinecarbodithioate has the molecular formula C₃H₈N₂S₂. Its structure features a hydrazine backbone with carbodithioic acid functionalities, which are known to contribute to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various hydrazone derivatives, including those related to methyl hydrazinecarbodithioate. For instance, a study evaluated the antimicrobial activity of synthesized compounds against Gram-positive bacteria. Notably:

- Compound 3a exhibited a Minimum Inhibitory Concentration (MIC) of 6.2 µg/mL against resistant strains.

- Compound 4a showed even greater efficacy with an MIC of 3.1 µg/mL against both sensitive and resistant strains, indicating its potential as a lead compound for anti-tuberculosis drug development .

The mechanism by which methyl hydrazinecarbodithioate and its derivatives exert their antimicrobial effects is still under investigation. However, it is suggested that these compounds may bypass traditional resistance mechanisms seen in pathogens like Mycobacterium tuberculosis, allowing them to maintain efficacy against resistant strains .

Case Studies

Several case studies have been conducted to assess the biological activity of methyl hydrazinecarbodithioate:

- Study on Tuberculostatic Activity :

- Protein Interaction Studies :

Toxicological Profile

While exploring the biological activity of methyl hydrazinecarbodithioate, it is crucial to consider its safety profile:

- Genotoxicity : Available data suggest that the compound is not considered genotoxic based on in vitro studies using bacterial reverse mutation assays.

- Reproductive and Developmental Toxicity : Studies indicate that it does not exhibit reproductive or developmental toxicity at doses tested .

Summary of Biological Activities

Q & A

Q. Key Considerations :

- Use inert solvents (e.g., ethanol, dimethylacetamide) to avoid side reactions.

- Control stoichiometry to prevent di-substitution or over-alkylation .

Table 1 : Example Reaction Conditions from

| Reagent | Molar Ratio (vs. Hydrazide) | Reaction Time | Conditions |

|---|---|---|---|

| KOH | 2:1 | 0.5 hours | Ethanol/water, RT |

| CS₂ | 1:1 | 0.5 hours | Stirring |

| Me₂SO₄ | 0.5:1 | 1 hour | RT |

How can researchers characterize this compound?

Basic Research Question

Characterization involves spectroscopic and physicochemical analyses:

- ¹H/¹³C NMR : Identify methyl ester (δ ~3.7–3.9 ppm for OCH₃) and thiocarbonyl (C=S) groups .

- FT-IR : Confirm S-H stretches (2500–2600 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .

- Melting Point : Compare with literature values (e.g., derivatives in Table III,85 of ).

- Elemental Analysis : Verify C, H, N, S content .

Q. Methodological Tip :

- Crystallize the product from ethanol/water mixtures to improve purity for accurate melting point determination .

How can reaction conditions be optimized to prevent over-alkylation or di-substitution during synthesis?

Advanced Research Question

Over-alkylation is a common issue due to the reactivity of methylating agents. Strategies include:

- Controlled Stoichiometry : Use substoichiometric Me₂SO₄ (e.g., 0.5:1 molar ratio to hydrazide) to limit mono-ester formation .

- Low Temperatures : Conduct reactions at 0–5°C to slow down secondary alkylation .

- Stepwise Addition : Add Me₂SO₄ dropwise over 30 minutes to maintain reaction control .

Data Analysis :

Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) to detect intermediates.

What strategies are employed to design derivatives of this compound for antibacterial activity studies?

Advanced Research Question

Derivatives are synthesized by modifying the hydrazinecarbodithioate backbone:

- Heterocyclic Fusion : React with aldehydes to form Schiff bases, which are cyclized into thiadiazole or pyrazole rings .

- Bioisosteric Replacement : Substitute the methyl ester with bioisosteres (e.g., ethyl ester, benzyl groups) to enhance lipophilicity .

Example :

N'-[1-Methyl-pentylidene]-hydrazinecarbodithioic acid methyl ester derivatives showed enhanced bioactivity when coupled with chromone or benzyl groups .

How should researchers address contradictions in reported synthetic yields or biological activity data?

Advanced Research Question

Discrepancies often arise from variations in:

Q. Resolution Strategy :

- Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Perform kinetic studies to identify rate-limiting steps in synthesis .

What are the stability considerations for this compound under experimental storage conditions?

Advanced Research Question

The compound is sensitive to:

- Moisture : Hydrolysis of the ester group occurs in aqueous media; store desiccated at -20°C .

- Light : Thiocarbonyl bonds degrade under UV exposure; use amber vials .

Q. Stability Testing :

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

How is this compound utilized in the synthesis of heterocyclic scaffolds?

Advanced Research Question

The thiocarbazate moiety serves as a precursor for:

- Thiadiazoles : React with HNO₂ to form 1,3,4-thiadiazole rings .

- Schiff Bases : Condense with aromatic aldehydes (e.g., benzaldehyde) for antimicrobial agents .

Example Reaction :

N'-(6-Methoxypyrazine-2-carbonyl)-hydrazinecarbodithioic acid methyl ester → cyclization with AcOH yields pyrazine-thiadiazole hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.